molecular formula C14H14O2 B13589915 1-(6-Methoxynaphthalen-2-yl)propan-2-one CAS No. 56600-76-1

1-(6-Methoxynaphthalen-2-yl)propan-2-one

Cat. No.: B13589915
CAS No.: 56600-76-1
M. Wt: 214.26 g/mol
InChI Key: LQSGHNMTZSTWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxynaphthalen-2-yl)propan-2-one, with the CAS Number 56600-76-1, is a high-purity organic compound supplied for research and development purposes. This chemical features a naphthalene core substituted with a methoxy group at the 6-position and a propan-2-one chain at the 2-position, giving it a molecular formula of C 14 H 14 O 2 and a molecular weight of 214.26 g/mol . Its structure, represented by the SMILES notation CC(CC1=CC=C2C=C(OC)C=CC2=C1)=O, makes it a valuable ketone intermediate in organic synthesis . Researchers utilize this compound in the development and synthesis of more complex molecules, particularly in pharmaceutical research where such naphthalene-based structures are of significant interest. The product is handled and shipped with care to ensure stability and is intended for use by qualified laboratory professionals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: While a specific GHS classification for this isomer is not fully detailed in all sources, researchers should always consult the safety data sheet (MSDS) prior to use. Related compounds in this chemical family have been associated with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and safe laboratory practices should be employed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56600-76-1

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)propan-2-one

InChI

InChI=1S/C14H14O2/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,7H2,1-2H3

InChI Key

LQSGHNMTZSTWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 6 Methoxynaphthalen 2 Yl Propan 2 One

Retrosynthetic Analysis and Design of Novel Synthetic Routes

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This approach allows for the logical design of multiple synthetic pathways.

A primary retrosynthetic disconnection for 1-(6-methoxynaphthalen-2-yl)propan-2-one breaks the C-C bond between the naphthalene (B1677914) ring and the propanone side chain. This leads to two main fragments: a nucleophilic 6-methoxynaphthalene synthon and an electrophilic acetone (B3395972) or propanone equivalent. Alternatively, disconnection at the C-C bond alpha to the carbonyl group suggests a reaction between a 6-methoxynaphthalen-2-yl-acetic acid derivative and a methylating agent. These fundamental disconnections form the basis for designing various synthetic routes.

Multistep Synthesis Approaches from Readily Available Precursors

Several multistep synthetic routes have been developed, starting from simple and readily available naphthalene derivatives. These methods often involve the initial formation of an intermediate which is then converted to the target ketone.

One common approach begins with 6-methoxy-2-naphthaldehyde (B117158) . This aldehyde can undergo a base-catalyzed aldol (B89426) condensation with acetone to form the unsaturated intermediate, 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. Subsequent selective hydrogenation of the carbon-carbon double bond yields the desired this compound.

Synthesis from 6-methoxy-2-naphthaldehyde

Another well-established route starts from 2-acetyl-6-methoxynaphthalene (B28280) . This precursor can be condensed with ethyl acetate (B1210297) in the presence of a strong base, such as sodium hydride or an alkaline alcoholate, to form an enolate intermediate. This is followed by a series of steps including reduction and decarboxylation to furnish the target ketone. A variation of this involves the reaction of 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) with an alkyl acetate.

A third strategy utilizes 2-bromo-6-methoxynaphthalene (B28277) as the starting material. This can be subjected to a Palladium-catalyzed Mizoroki-Heck reaction with methyl vinyl ketone. Alternatively, the Grignard reagent derived from 2-bromo-6-methoxynaphthalene can be coupled with a suitable propanone synthon.

Starting MaterialKey ReactionsIntermediate(s)
6-Methoxy-2-naphthaldehydeAldol Condensation, Hydrogenation4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
2-Acetyl-6-methoxynaphthaleneCondensation with Ethyl AcetateEnolate Species
2-Bromo-6-methoxynaphthaleneMizoroki-Heck Reaction-

Convergent and Divergent Synthesis Strategies for Structural Complexity

Convergent and divergent synthetic strategies offer powerful tools for creating libraries of compounds with structural variations for applications such as drug discovery.

A convergent synthesis for analogues of this compound would involve the separate synthesis of a variety of substituted naphthalene precursors and a range of ketone-forming side chains. These fragments would then be combined in a final step, for instance, via a cross-coupling reaction. This approach is highly efficient for generating a diverse set of molecules as modifications to either fragment can be made independently without affecting the entire synthetic sequence.

In contrast, a divergent synthesis would start from a common intermediate that possesses multiple reaction sites. For example, an advanced intermediate derived from 6-methoxynaphthalene could be functionalized at different positions on the aromatic ring or on the propanone side chain. This allows for the rapid generation of a series of related compounds from a single precursor, which is particularly useful for structure-activity relationship (SAR) studies. The ketone moiety itself can be a point of divergence, for instance, by reacting it to form various heterocyclic structures.

Catalytic Strategies in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally friendly routes to target molecules.

Transition Metal Catalysis for Carbon-Carbon Bond Formation Reactions

Transition metal catalysis is a cornerstone for the formation of the crucial carbon-carbon bond between the naphthalene core and the propanone side chain.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods. The Mizoroki-Heck reaction, for example, couples 2-halo-6-methoxynaphthalene with methyl vinyl ketone. Another powerful palladium-catalyzed method is the α-arylation of ketones, where an enolate of acetone or a related ketone is coupled with an aryl halide or triflate. These reactions are often facilitated by specialized phosphine (B1218219) ligands that improve catalyst activity and selectivity.

Other transition metals such as ruthenium and copper have also been explored for similar C-C bond-forming reactions. For instance, ruthenium catalysts have been employed in reductive C-C alkylation reactions. Copper-catalyzed α-arylation of ketones using diaryliodonium salts as the aryl source presents an alternative to palladium-based systems.

Catalyst SystemReaction TypeReactants
Pd(OAc)₂ / PPh₃Mizoroki-Heck2-bromo-6-methoxynaphthalene, Methyl vinyl ketone
Pd₂(dba)₃ / Phosphine Ligandα-Arylation of Ketones2-bromo-6-methoxynaphthalene, Acetone enolate
[(p-Cymene)RuCl₂]₂Reductive Alkylation6-methoxy-2-naphthaldehyde, Acetone
Cu(I) / Chiral Ligandα-Arylation of Ketones2-halo-6-methoxynaphthalene, Silyl enol ether of acetone

Organocatalysis and Enzyme-Mediated Transformations in Ketone Synthesis

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific applications to the synthesis of this compound are not extensively documented, the principles of organocatalysis are highly relevant. For instance, enamine catalysis could be employed for the α-functionalization of ketones, providing a pathway for the introduction of the 6-methoxynaphthyl group. Chiral organocatalysts could also potentially be used to achieve an asymmetric synthesis of related chiral ketones.

Enzyme-mediated transformations , or biocatalysis, offer high selectivity under mild reaction conditions. While a direct enzymatic synthesis of this compound is not a common industrial process, enzymes could be applied in several ways. For example, alcohol dehydrogenases (ADHs) are capable of reducing prochiral ketones to chiral alcohols, a reaction that could be applied to the target molecule or its derivatives. Thiamine diphosphate-dependent lyases can catalyze the formation of α-hydroxy ketones from aldehydes, which could then be further transformed into the desired product. The use of biocatalysts is a growing area of research with the potential to provide greener synthetic routes.

Green and Sustainable Catalysis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several sustainable approaches have been investigated.

One-pot synthesis combines multiple reaction steps into a single operation, which reduces solvent waste, energy consumption, and purification steps. A one-pot synthesis of Nabumetone, which includes the formation of the title ketone as an intermediate, has been developed using a novel catalyst. This process starts from 6-methoxy-2-naphthaldehyde and acetone, achieving both the aldol condensation and subsequent hydrogenation in a single vessel.

Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. A scalable two-step continuous flow synthesis of Nabumetone and related 4-aryl-2-butanones has been reported. The initial formation of the unsaturated ketone intermediate and the subsequent hydrogenation are carried out in continuous flow reactors, allowing for efficient and controlled production.

The use of reusable and environmentally benign catalysts is another key aspect of green chemistry. Heteropolyacids have been investigated as green and reusable catalysts for related transformations. These solid acid catalysts can replace traditional mineral acids, reducing corrosive waste streams. The development of catalysts based on earth-abundant and non-toxic metals is also an active area of research to replace catalysts based on precious metals like palladium.

Sustainable and Green Chemical Approaches for the Synthesis of this compound

The development of sustainable and green synthetic routes is paramount in modern organic chemistry. For a target molecule like this compound, this involves moving away from classical methods that often rely on hazardous reagents and solvents, towards cleaner, more efficient alternatives.

Solvent-Free Reactions and Alternative Reaction Media Investigations

Traditional organic syntheses frequently employ volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for solvents altogether.

Alternative Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research into the synthesis of related naphthalene derivatives has demonstrated the viability of aqueous media. For instance, a clean, one-pot synthesis of (S)-Naproxen, a downstream product, has been achieved starting from the isomeric ketone 1-(6-methoxynaphthalen-2-yl)propan-1-one (B1196712) in water, utilizing reusable heteropolyacid catalysts like Preyssler heteropolyacid. researchgate.net This approach highlights the potential for developing similar aqueous-based syntheses for this compound, which would drastically reduce the environmental impact compared to syntheses in solvents like nitrobenzene (B124822) or chloroform. orgsyn.org

Ionic liquids (ILs) and supercritical fluids (scCO₂) represent another frontier in green solvent technology. ILs are salts with low melting points that have negligible vapor pressure, reducing air pollution. They can be tailored to dissolve a wide range of reactants and catalysts. For example, the hydrogenation of a naproxen (B1676952) precursor has been successfully conducted in the ionic liquid [BMIM][BF4], demonstrating the applicability of this medium for reactions on the naphthalene scaffold. scispace.com Supercritical CO₂, with its tunable solvent properties and ease of removal post-reaction, offers a non-toxic and non-flammable alternative for various catalytic processes.

Solvent-Free Reactions: Eliminating the solvent entirely leads to what are known as solvent-free or neat reactions. These processes reduce waste, can lower energy consumption, and often simplify product purification. A patented method for a key rearrangement step in the synthesis of a naproxen intermediate is conducted under solvent-free conditions, where the reactants are heated and mixed with a catalyst without any solvent. google.com This approach not only reduces energy consumption by avoiding high-temperature, long-duration reactions but also enhances the reaction yield, making it more environmentally friendly. google.com Applying this principle to the synthesis of this compound could involve mechanochemical methods (grinding reactants together) or melt-phase reactions, representing a significant step towards a more sustainable process.

Interactive Table: Comparison of Reaction Media
Media TypeExamplesAdvantagesDisadvantages
Traditional Organic Solvents Dichloromethane, Nitrobenzene, TolueneHigh solubility for nonpolar reactantsToxic, volatile, environmental pollution
Aqueous Media WaterNon-toxic, non-flammable, abundant, cheapPoor solubility for some organic compounds
Ionic Liquids (ILs) [BMIM][BF4]Low volatility, recyclable, tunable propertiesHigh cost, potential toxicity, viscosity
Supercritical Fluids scCO₂Non-toxic, easily removed, tunable densityRequires high-pressure equipment
Solvent-Free Neat, Melt, MechanochemicalNo solvent waste, high concentration, simple setupPotential for high viscosity, heat transfer issues

Chemoenzymatic Synthesis and Biotransformation Pathways in Relation to this compound

Chemoenzymatic synthesis utilizes the high selectivity and efficiency of enzymes as catalysts for specific steps within a chemical synthesis. This approach offers mild reaction conditions (ambient temperature and neutral pH), reduced byproduct formation, and high stereoselectivity, aligning perfectly with green chemistry principles.

For the synthesis of this compound, several enzymatic strategies can be envisioned. One of the most direct methods would be the oxidation of the corresponding secondary alcohol, 1-(6-methoxynaphthalen-2-yl)propan-2-ol (B7824417). nih.gov This transformation can be efficiently catalyzed by a range of commercially available alcohol dehydrogenases (ADHs) or oxidases, which use cofactors like NAD⁺ or molecular oxygen, respectively, as the oxidant.

Another powerful chemoenzymatic strategy involves the use of lipases. For example, a versatile route to hydroxymethyl ketones has been developed involving a lipase-catalyzed step. rsc.org This method first converts a halogenomethyl ketone into an acetoxymethyl ketone, followed by a highly selective ethanolysis catalyzed by Novozyme 435™ to yield the final hydroxymethyl ketone. rsc.org A similar sequence could be adapted for the α-hydroxylation of a suitable naproxen precursor.

Furthermore, biotransformation using whole microbial cells offers a scalable and cost-effective method for producing complex molecules. Studies on related aromatic compounds have shown that microorganisms can perform a variety of useful transformations, including hydroxylations and oxidations. The metabolism of naphthalene and its derivatives by various organisms, including bacteria and fungi, is well-documented and involves enzymes such as cytochrome P450 monooxygenases. researchgate.net These enzymatic systems could potentially be engineered or selected for the specific oxidation of a precursor to generate the target ketone.

Interactive Table: Potential Enzymatic Reactions for Synthesis
Enzyme ClassReaction TypeSubstrateProductAdvantages
Alcohol Dehydrogenase (ADH) Oxidation1-(6-Methoxynaphthalen-2-yl)propan-2-olThis compoundHigh selectivity, mild conditions
Lipase Acylation/DeacylationHalogenated naproxen precursorAcetylated intermediate for further conversionHigh stability, broad substrate scope
Monooxygenase (e.g., P450) Hydroxylation/Oxidation2-Propyl-6-methoxynaphthaleneThis compoundCan functionalize unactivated C-H bonds
Baeyer-Villiger Monooxygenase (BVMO) OxidationA larger ketone precursorEster intermediateCan perform complex rearrangements

By integrating enzymatic steps into the synthetic sequence, it is possible to create more sustainable and efficient pathways to valuable compounds like this compound.

Mechanistic Investigations of Chemical Transformations Involving 1 6 Methoxynaphthalen 2 Yl Propan 2 One

Elucidation of Reaction Pathways for Key Functional Group Interconversions

The reactivity of 1-(6-methoxynaphthalen-2-yl)propan-2-one is dominated by the interplay of its three main structural components: the ketone group, the methoxy (B1213986) group, and the naphthalene (B1677914) core.

Reactivity Profiles of the Ketone Moiety (e.g., Reduction, Oxidation, Addition Reactions)

The ketone functional group is a primary site for a variety of chemical transformations.

Reduction Reactions: The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(6-methoxynaphthalen-2-yl)propan-2-ol (B7824417) nih.gov. This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Catalytic hydrogenation, employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere, is another effective method for this reduction. The stereochemical aspects of this reaction are particularly important as it creates a new chiral center.

Oxidation and Rearrangement Reactions: While direct oxidation of the ketone is not a common transformation, related oxidative rearrangement reactions are of significant industrial relevance. The Willgerodt-Kindler reaction provides a pathway to convert aryl alkyl ketones into terminal amides and carboxylic acids wikipedia.org. For a ketone like 2-acetyl-6-methoxynaphthalene (B28280), an isomer of the title compound, this reaction is a key step in some industrial syntheses of Naproxen (B1676952) orientjchem.org. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine (B109124) msu.eduresearchgate.net. The mechanism is complex but is understood to begin with the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur, and through a series of intermediates, the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, which is oxidized to a thioamide wikipedia.orgorganic-chemistry.org. Subsequent hydrolysis yields the desired carboxylic acid.

Addition Reactions: The ketone's carbonyl group is susceptible to nucleophilic addition. As mentioned, the initial step of the Willgerodt-Kindler reaction involves the addition of an amine (morpholine) to form an enamine intermediate wikipedia.org. Other nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl to form tertiary alcohols. Cyanohydrin formation can be achieved through the addition of hydrogen cyanide.

Transformations Involving the Methoxy and Naphthalene Ring Systems

The 6-methoxynaphthalene core is an electron-rich aromatic system, predisposing it to various transformations, particularly electrophilic substitution.

Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the 2-methoxynaphthalene (B124790) system, the most activated positions for electrophilic attack are C1 and C6 stackexchange.comchromforum.org. The Friedel-Crafts acylation of 2-methoxynaphthalene, a precursor to the title compound, illustrates these directing effects. Reaction with acetyl chloride and a Lewis acid like aluminum chloride can yield a mixture of isomers, with the 2-acetyl-6-methoxynaphthalene isomer being a key intermediate for Naproxen synthesis orientjchem.orgorgsyn.org. The reaction conditions, including solvent and temperature, can influence the regioselectivity of the acylation stackexchange.comorgsyn.orggoogle.com. Other electrophilic substitutions, such as nitration, halogenation, and sulfonation, are also possible on the naphthalene ring, with the position of substitution governed by the directing influence of the methoxy group and the steric hindrance of the existing side chain. For instance, chlorination of 2-methoxynaphthalene derivatives has been reported researchgate.net.

Demethylation: The methyl ether of the methoxy group can be cleaved to yield the corresponding naphthol. This demethylation can be achieved using strong acids like HBr or Lewis acids such as BBr₃ chempedia.info. For example, 2-methoxynaphthalene can be demethylated to 2-naphthol (B1666908) using pyridinium (B92312) chloride chempedia.info. Phase-transfer catalysts have been shown to accelerate the demethylation of aryl methyl ethers using hydrobromic acid researchgate.net. This transformation is useful for introducing other functional groups or for synthesizing derivatives where a free hydroxyl group is required.

Photochemical Reactions: Naphthalene derivatives are known to undergo photochemical reactions. Studies on 2-methoxynaphthalene have shown it can participate in photo-addition reactions with substituted ethylenes, leading to the formation of complex cycloadducts cdnsciencepub.com.

Kinetic and Thermodynamic Studies of Derived Reactions

While specific kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related compounds, particularly Naproxen and its prodrugs.

Kinetic studies on the hydrolysis of various ester and amide prodrugs of Naproxen have been performed to evaluate their stability and drug-release profiles under different pH conditions actascientific.comactascientific.comresearchgate.net. These studies typically follow first-order kinetics and are crucial for designing effective drug delivery systems. For instance, the hydrolysis of glyceride prodrugs of Naproxen was found to be stable at acidic pH but proceeded at a measurable rate at a physiological pH of 7.4 researchgate.net.

The table below summarizes representative kinetic data for the hydrolysis of Naproxen prodrugs.

Prodrug DerivativeMediumRate Constant (k)Half-life (t½)
Naproxen Glyceride Ester (6a)Phosphate Buffer (pH 7.4)1.04 x 10⁻⁵ s⁻¹664.30 min
Naproxen Glyceride Ester (6b)Phosphate Buffer (pH 7.4)8.03 x 10⁻⁶ s⁻¹862.48 min

Data sourced from reference researchgate.net.

Furthermore, kinetic investigations of the asymmetric hydrogenation of Naproxen precursors, such as 2-(6-methoxy-2-naphthyl)propenoic acid, using chiral ruthenium-BINAP catalysts have been conducted to optimize the synthesis of (S)-Naproxen researchgate.net. These studies provide data on reaction rates under varying temperatures and hydrogen pressures, which are essential for industrial process development researchgate.net.

Stereochemical Aspects of Reactions Involving this compound

The title compound, this compound, is achiral. However, many of its key reactions involve the formation or transformation of chiral centers, making stereochemistry a critical aspect of its chemistry.

The reduction of the ketone moiety to 1-(6-methoxynaphthalen-2-yl)propan-2-ol creates a stereocenter at the C2 position of the propanol (B110389) chain. Without a chiral influence, this reaction produces a racemic mixture of the (R)- and (S)-enantiomers. The synthesis of specific enantiomers requires stereoselective methods, such as the use of chiral reducing agents or enantioselective catalysts. The principles of stereochemical control are fundamental in modern organic synthesis, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities researchgate.net.

The importance of stereochemistry is paramount in the synthesis of Naproxen, which is marketed as the pure (S)-enantiomer. Asymmetric hydrogenation of unsaturated precursors to Naproxen is a well-established industrial strategy mdpi.com. Catalytic systems, often employing rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP, can achieve high enantioselectivity, producing (S)-Naproxen in high enantiomeric excess researchgate.netmdpi.com. Mechanistic studies of these reactions focus on understanding the interaction between the substrate and the chiral catalyst to explain the origin of the stereoselectivity mdpi.com. The stereochemistry of catalytic hydrogenation is a complex field, influenced by factors such as the catalyst, solvent, substrate structure, and reaction conditions rsc.org.

Isotopic Labeling and Mechanistic Probing Techniques for Reaction Pathway Confirmation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation wikipedia.org. In the context of reactions involving this compound and related compounds, isotopic tracers have been used to confirm reaction pathways and to authenticate the origin of pharmaceutical products.

One of the most relevant examples is the use of ¹⁴C-labeled substrates to investigate the mechanism of the Willgerodt-Kindler reaction researchgate.net. These studies were crucial in confirming that the reaction proceeds via a complex rearrangement pathway rather than a simple fragmentation and recombination of the carbon skeleton researchgate.net.

In a different application, stable isotope ratio mass spectrometry (IRMS) has been employed as a sophisticated analytical technique to determine the provenance of Naproxen nih.gov. By measuring the natural abundance ratios of stable isotopes (¹³C/¹²C, ¹⁸O/¹⁶O, and D/H) in the final drug product, it is possible to distinguish between different manufacturing sources naturesfingerprint.comresearchgate.net. This "isotopic fingerprint" is a result of the isotopic composition of the starting materials and the kinetic isotope effects inherent in the specific synthetic route used by the manufacturer nih.govnaturesfingerprint.com. Although this technique analyzes the final product, the isotopic signature is intrinsically linked to the entire synthetic pathway, including steps involving ketone precursors like this compound.

Design and Synthesis of Analogues and Derivatives of 1 6 Methoxynaphthalen 2 Yl Propan 2 One for Research Applications

Strategic Approaches for Structural Modifications on the Propan-2-one Side Chain

The propan-2-one side chain of 1-(6-methoxynaphthalen-2-yl)propan-2-one is a primary target for structural modification to modulate pharmacokinetic properties and biological activity. Research strategies focus on altering the ketone functional group and the aliphatic chain to generate novel derivatives.

Key metabolic transformations of the side chain, such as the reduction of the ketone to an alcohol, forming 1-(6-methoxynaphthalen-2-yl)propan-2-ol (B7824417), and the oxidative cleavage that yields the active acetic acid derivative, 6-MNA, inspire synthetic approaches. nih.govnih.gov For instance, synthetic routes can be designed to produce these metabolites directly for use as analytical standards or for further biological evaluation.

Modification Strategy Resulting Moiety/Compound Research Purpose
Ketone Reduction Propan-2-olSynthesis of potential metabolites for analytical standards and biological testing. nih.govnih.gov
Oxidative Cleavage Acetic Acid (e.g., 6-MNA)Direct synthesis of the known active metabolite for pharmacological studies. nih.gov
Amide Formation PropanamideCreation of derivatives with modified physicochemical properties to explore new biological interactions. mdpi.commdpi.com

Functionalization of the Naphthalene (B1677914) Core for Specific Research Probes

The 6-methoxynaphthalene core is a critical pharmacophoric element, and its functionalization is a key strategy for developing specific research probes and new analogues. nih.gov Modifications to the aromatic ring system can be used to attach reporter groups, alter target selectivity, or investigate the electronic and steric requirements for biological activity.

One approach involves the introduction of substituents at various positions on the naphthalene rings. For example, chlorination of the core structure can lead to compounds like 1-(5-chloro-6-methoxynaphthalen-2-yl)propan-1-one. researchgate.netresearchgate.net Such halogenated derivatives are useful for probing interactions within protein binding sites, as the halogen atom can alter electronic properties and participate in specific interactions.

Furthermore, the naphthalene scaffold can be used to construct more complex molecules. A novel class of molecules, N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides, was designed by generating a pharmacophore based on a known multi-drug resistance (MDR) reversal agent. nih.gov In this case, the 6-methoxynaphthalene-2-carboxylic acid moiety serves as a foundational building block, which is then elaborated with a piperazinylpropyl amine side chain. nih.gov These derivatives were synthesized to investigate their potential as agents that can reverse resistance to anticancer drugs in tumor cell lines. nih.gov This demonstrates how the core can be functionalized to create probes for studying specific biological phenomena like drug resistance. nih.gov

Functionalization Strategy Example Derivative Research Application
Halogenation 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-oneProbing steric and electronic interactions in target binding sites. researchgate.netresearchgate.net
Carboxamide Synthesis N-[3-(4-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamidesDevelopment of probes to study multi-drug resistance in cancer cells. nih.gov
Scaffold Replacement Methoxynaphthalene amidesServing as a core replacement in the design of M1 positive allosteric modulators. nih.gov

Library Synthesis and High-Throughput Screening Methodologies in Chemical Research

The development of analogues based on the this compound scaffold is greatly accelerated by library synthesis and high-throughput screening (HTS). These methodologies allow for the rapid generation and evaluation of a large number of compounds, facilitating the efficient exploration of chemical space and the identification of molecules with desired biological activities.

Library synthesis can be performed using combinatorial chemistry techniques, where a core scaffold is systematically decorated with a variety of building blocks. For the this compound framework, libraries can be generated by varying substituents on both the naphthalene core and the propan-2-one side chain. For instance, a library of N-substituted propanamides can be synthesized by reacting the corresponding carboxylic acid with a diverse set of amines. mdpi.com

Once a library is synthesized, HTS is employed to screen the compounds for activity against a specific biological target. In the context of derivatives of this compound, a primary target is often the COX-2 enzyme. easychair.orgrsc.org HTS workflows typically involve miniaturized assays in multi-well plates, where the ability of each compound to inhibit the target is measured. For example, an in vitro assay for cytotoxicity, such as the MTT assay, can be used to evaluate the effect of synthesized derivatives on cell lines. nih.gov Hits from the primary screen are then subjected to further validation and characterization to confirm their activity and determine their potency.

Step Methodology Objective
1. Library Design Virtual or combinatorial designTo select a diverse set of derivatives for synthesis based on a core scaffold. easychair.org
2. Chemical Synthesis Parallel or combinatorial synthesisTo efficiently produce a large number of distinct compounds. mdpi.com
3. Primary Screening High-Throughput Screening (HTS) assays (e.g., enzyme inhibition, cell viability)To rapidly identify "hit" compounds with potential biological activity from the library. nih.gov
4. Hit Confirmation Dose-response analysisTo confirm the activity of initial hits and eliminate false positives.
5. Secondary Assays Orthogonal and functional assaysTo further characterize the biological activity and mechanism of action of confirmed hits.

Computational Design of Novel Derivatives for In Vitro Study and Biochemical Interaction Probing

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel derivatives of this compound. plos.org These in silico methods allow researchers to predict the properties and biological activities of hypothetical molecules before committing resources to their chemical synthesis and in vitro testing. easychair.orgmdpi.com

A common starting point is the use of structure-based virtual screening, where large databases of chemical compounds are computationally docked into the three-dimensional structure of a biological target, such as the COX-2 enzyme. nih.gov This process identifies compounds that are predicted to bind favorably to the active site. The known structure of the active metabolite, 6-MNA, can be used as a template to search for structurally similar compounds or to design novel inhibitors. drugbank.com

Molecular dynamics (MD) simulations provide a more detailed view of the interactions between a designed ligand and its target protein. nih.gov By simulating the movement of atoms over time, MD can assess the stability of the ligand-protein complex and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. plos.orgnih.gov These simulations help refine the design of derivatives to optimize their interaction with the target. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities, guiding the design of more potent analogues. nih.gov

Computational Technique Application in Derivative Design Outcome
Pharmacophore Modeling Generating a 3D model of the essential features required for biological activity. nih.govGuiding the design of new molecules with a higher probability of being active.
Molecular Docking Predicting the preferred binding mode and affinity of a ligand to a target protein. mdpi.comnih.govRanking and prioritizing candidate molecules for synthesis and in vitro testing.
Molecular Dynamics (MD) Simulation Assessing the dynamic stability of a ligand-protein complex over time. plos.orgnih.govValidating docking results and providing insights into the binding mechanism.
ADMET Prediction In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. easychair.orgFiltering out compounds with predicted poor pharmacokinetic profiles early in the design process.

Advanced Characterization and Analytical Methodologies in Research on 1 6 Methoxynaphthalen 2 Yl Propan 2 One

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 1-(6-Methoxynaphthalen-2-yl)propan-2-one, providing unequivocal confirmation of its elemental composition and offering deep insights into its structure through fragmentation analysis. With a molecular formula of C₁₅H₁₆O₂, the compound has a calculated molecular weight of 228.29 g/mol .

In positive-ion electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 229.122. nih.gov The formation of a sodium adduct [M+Na]⁺ at m/z 251 is also common. nih.gov High-resolution analysis provides the exact mass of these ions, allowing for the confident determination of the molecular formula.

The fragmentation pattern is highly characteristic. Under both ESI-MS/MS and electron ionization (EI) conditions (used in GC-MS), the most prominent peak observed is the base peak at m/z 171. nih.govnih.govnist.gov This major fragment ion, [C₁₂H₁₁O]⁺, corresponds to the 6-methoxy-2-naphthylmethyl cation. Its formation is proposed to occur via a McLafferty rearrangement, a characteristic pathway for ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. This process results in the elimination of a neutral acetone (B3395972) molecule (CH₃COCH₃) and the formation of the stable, resonance-delocalized methoxynaphthyl vinyl radical cation, which is detected as the fragment at m/z 171. Other minor fragments observed in GC-MS analysis include ions at m/z 128 and 129, corresponding to the naphthalene (B1677914) backbone after loss of the methoxy (B1213986) and side-chain functionalities. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

Ion Species m/z (Observed) Identity
[M]⁺ 228 Molecular Ion (EI)
[M+H]⁺ 229 Protonated Molecule (ESI)
[M+Na]⁺ 251 Sodium Adduct (ESI)
Fragment 171 Base Peak [C₁₂H₁₁O]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum (typically recorded in CDCl₃), the distinct functional groups give rise to characteristic signals. The three protons of the terminal methyl group (CH₃) adjacent to the carbonyl appear as a sharp singlet at approximately 2.21 ppm. upce.cz The ethyl bridge connecting the naphthalene ring to the carbonyl group presents as two distinct signals, each integrating to two protons. These appear as triplets or more complex multiplets (e.g., doublets of doublets) around 3.00 and 3.20 ppm, resulting from coupling with each other. upce.cz The three protons of the methoxy group (OCH₃) on the naphthalene ring produce a characteristic singlet at about 3.92 ppm. upce.cz The six protons on the naphthalene ring appear in the aromatic region, typically between 7.11 and 7.76 ppm, as a series of complex multiplets due to spin-spin coupling. upce.cz

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon environment. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield at approximately 209 ppm. upce.cz The carbons of the naphthalene ring resonate in the aromatic region (approx. 105-158 ppm), with the carbon attached to the methoxy group appearing at the downfield end of this range (~157.5 ppm). upce.cz The methoxy carbon itself gives a signal around 55 ppm. The aliphatic carbons of the side chain appear upfield; the terminal methyl carbon resonates around 30 ppm, while the two methylene (B1212753) bridge carbons appear at approximately 27 and 45 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O-CH₃ ~2.2 ~30
Ar-CH₂ -CH₂ -C=O ~3.0 - 3.2 ~27, ~45
Ar-OCH₃ ~3.9 ~55
Aromatic C-H ~7.1 - 7.8 ~105 - 135
Aromatic C (quaternary) - ~127 - 135
Ar-C -OCH₃ - ~158

| C =O | - | ~209 |

X-ray Diffraction for Crystalline Structure Determination and Conformational Analysis

X-ray diffraction (XRD) is a powerful technique for investigating the solid-state structure of this compound. This analysis reveals information about crystallinity, polymorphism, and molecular conformation in the crystal lattice.

Research has shown that the compound can exist in different crystalline forms, known as polymorphs. researchgate.netmdpi.com Powder X-ray diffraction (PXRD) is routinely used to distinguish between these forms, as each polymorph gives a unique diffraction pattern with characteristic peaks at specific 2θ angles. Studies have identified at least two polymorphs, commonly referred to as Form I and Form II. researchgate.net The commercially available bulk drug is typically Form I. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation of Reaction Products and Intermediates (e.g., TLC, Column Chromatography)

Chromatographic techniques are fundamental in the synthesis and quality control of this compound. They are employed for monitoring reaction progress, isolating the final product, and assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis. It is used to check the purity of the compound and to determine appropriate solvent systems for column chromatography. For this compound, TLC is typically performed on silica (B1680970) gel 60 F₂₅₄ plates. researchgate.netwikipedia.org A common mobile phase consists of a mixture of n-hexane, chloroform, and glacial acetic acid (e.g., 4:1:1, v/v/v). researchgate.net Another reported system is toluene:2-propanol:acetic acid (8:2:0.1, v/v/v), which yields a retention factor (Rf) value of approximately 0.78. wikipedia.org Visualization is achieved under UV light at 254 nm.

Column Chromatography is the standard method for purification on a preparative scale. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, often determined by prior TLC analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for quantitative purity assessment and assay. Reversed-phase (RP) columns, such as C18, are most commonly used. researchgate.netnih.gov The mobile phase is typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govnih.gov Isocratic elution with acetonitrile:water (50:50) has been reported, with detection commonly performed using a UV detector set at 230 nm. nih.gov These methods are stability-indicating, meaning they can separate the parent drug from its degradation products. nih.gov

Table 3: Exemplary Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase Detection
TLC Silica Gel 60 F₂₅₄ Toluene:2-propanol:acetic acid (8:2:0.1) UV (236 nm) wikipedia.org
HPTLC Silica Gel 60 F₂₅₄ Toluene:acetonitrile:triethylamine (9.5:0.5:0.1) UV (229 nm) researchgate.net
RP-HPLC C18 Acetonitrile:Water (50:50) UV (230 nm) nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Purity Verification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and is sensitive to its crystalline form.

Infrared (IR) Spectroscopy: The IR spectrum of the compound displays several characteristic absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the ketone carbonyl (C=O) stretch, which typically appears around 1710-1720 cm⁻¹. Other key absorptions include those for the aromatic C=C stretching vibrations of the naphthalene ring (in the 1600-1450 cm⁻¹ region), the C-O stretching of the aryl ether (around 1260-1220 cm⁻¹), and various C-H stretching and bending modes for the aromatic and aliphatic parts of the molecule. upce.cz FTIR, particularly using attenuated total reflectance (ATR-FTIR), is also a powerful tool for distinguishing between different polymorphs, as intermolecular interactions in the crystal lattice can cause subtle shifts in peak positions and intensities. researchgate.netdrugbank.com

Raman Spectroscopy: FT-Raman spectroscopy offers complementary information. While the carbonyl stretch is often a weaker signal in Raman compared to IR, the aromatic ring vibrations typically produce strong and sharp bands, making it an excellent technique for characterizing the naphthalene moiety. Like IR, Raman spectroscopy is sensitive to the crystalline environment and can be used to differentiate polymorphs. nih.gov Furthermore, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been explored for the sensitive quantitative analysis of related compounds. researchgate.net

UV-Visible Spectroscopy for Electronic Structure and Quantitative Analysis in Research Settings

UV-Visible spectroscopy is a straightforward yet powerful tool for the quantitative analysis of this compound and for gaining insights into its electronic structure. The naphthalene ring system contains an extensive π-conjugated system, which gives rise to strong UV absorption.

When dissolved in a solvent like methanol or a methanol-water mixture, the compound exhibits a characteristic UV spectrum with a wavelength of maximum absorption (λmax). Different studies have reported this λmax at various wavelengths, including 231 nm, 261 nm, and 269.2 nm, with the specific value depending on the solvent and analytical conditions. nih.govnist.govupce.cz The absorption follows the Beer-Lambert law over a defined concentration range (e.g., 5–45 µg/mL), making this technique highly suitable for quantitative determination in bulk drug and pharmaceutical formulations. nist.govupce.cz The method's simplicity, speed, and cost-effectiveness make it a valuable tool for routine quality control assays. nih.gov The photodegradation of the compound under UV radiation has also been studied using UV-Vis spectrophotometry to monitor the loss of the parent compound over time.

Theoretical and Computational Chemistry Applied to 1 6 Methoxynaphthalen 2 Yl Propan 2 One

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like 1-(6-methoxynaphthalen-2-yl)propan-2-one. mdpi.comrasayanjournal.co.in These calculations can determine a range of global and local reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. rasayanjournal.co.in

Global reactivity descriptors, such as the ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, can be derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. By analyzing properties such as the Fukui functions or the molecular electrostatic potential (MESP), researchers can identify which atoms are most susceptible to electrophilic or nucleophilic attack. In the case of this compound, these calculations could reveal the relative reactivity of the carbonyl carbon, the α-protons, and various positions on the methoxynaphthalene ring system.

DescriptorDefinitionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO5.3 eV
Ionization Potential (I) -EHOMO6.5 eV
Electron Affinity (A) -ELUMO1.2 eV
Electronegativity (χ) (I + A) / 23.85 eV
Chemical Hardness (η) (I - A) / 22.65 eV
Electrophilicity Index (ω) χ2 / (2η)2.79 eV

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Molecular modeling and simulation techniques are essential for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these methods can identify the structures of intermediates and transition states, providing a deeper understanding of the reaction pathway and its kinetics.

For example, in a reaction such as the enolization of this compound, computational methods can be used to model the transition state for the abstraction of an α-proton. The calculated activation energy for this step would provide insight into the rate of enolate formation. Similarly, for reactions involving nucleophilic addition to the carbonyl group, the geometry and energy of the tetrahedral intermediate can be computationally determined.

Molecular dynamics simulations can further enhance this understanding by exploring the conformational landscape of the molecule and its reaction complexes over time. This can be particularly useful for studying reactions in a solvent environment, where explicit solvent molecules can be included in the simulation to provide a more realistic model of the reaction conditions.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational chemistry plays a significant role in the prediction and interpretation of spectroscopic data. For this compound, quantum chemical calculations can predict various spectroscopic signatures, including its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral features.

Conformational analysis is another area where computational methods are highly valuable. By calculating the relative energies of different conformers, it is possible to predict the most stable three-dimensional structure of this compound. This is particularly important for understanding its biological activity, as the shape of the molecule often dictates how it interacts with biological macromolecules. While crystal structure data for the title compound is not available, studies on closely related compounds, such as 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, reveal a non-planar arrangement between the naphthalene (B1677914) group and the propanone side chain, which is likely to be a feature of this compound as well. nih.gov

Cheminformatics and Virtual Screening for Exploring Chemical Space of Related Compounds

Cheminformatics and virtual screening are powerful computational tools for exploring the vast chemical space surrounding a particular molecule. nih.goveg.org The concept of chemical space provides a framework for organizing and navigating the universe of possible chemical compounds. nih.goveg.org For this compound, these techniques can be used to identify structurally related compounds with potentially desirable properties.

Virtual screening methods can be broadly categorized as either ligand-based or structure-based. frontiersin.org Ligand-based virtual screening uses the structure of a known active molecule, such as this compound, as a template to search large compound databases for molecules with similar features. researchgate.net This can involve searching for molecules with similar 2D fingerprints, 3D shapes, or pharmacophore models. frontiersin.orgnih.gov

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of a biological target. frontiersin.org If this compound were known to interact with a particular protein, molecular docking simulations could be used to screen libraries of compounds for their ability to bind to the same target.

Tools like Pharmit allow for the interactive exploration of chemical space using pharmacophores and molecular shape, enabling the rapid screening of millions of compounds. nih.gov By defining a pharmacophore based on the key structural features of this compound, researchers could identify novel compounds that retain its essential characteristics while exploring diverse chemical scaffolds. The use of visual analytics techniques, such as those implemented in ChemoGraph, can further aid in the exploration and organization of the chemical space of related compounds. eg.org

Applications of 1 6 Methoxynaphthalen 2 Yl Propan 2 One As a Chemical Building Block and Research Tool

Role as a Precursor in the Synthesis of Complex Organic Molecules

While 1-(6-methoxynaphthalen-2-yl)propan-2-one is structurally similar to key intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, its direct role as a precursor is not well-established in major synthetic pathways. The synthesis of Nabumetone, which is 4-(6-methoxy-2-naphthalenyl)-2-butanone, typically proceeds through intermediates like 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one. acs.orgunits.it This intermediate is generated via methods such as the Mizoroki-Heck reaction, Wittig reactions, or aldol (B89426) condensations involving 6-methoxy-2-naphthaldehyde (B117158) and acetone (B3395972). units.it

Another common precursor is 2-acetyl-6-methoxynaphthalene (B28280), which can be condensed with an alkyl acetate (B1210297) to form a diketone intermediate that is subsequently hydrogenated to yield Nabumetone. google.com Although this compound shares the core 6-methoxynaphthalene moiety, its specific utility as a starting material for these or other complex molecules is not a primary focus of the current body of research. Its potential as a specialty chemical intermediate exists, but it is more frequently documented as a related substance or impurity in the synthesis of other naphthalene-based compounds.

Table 1: Key Precursors in Nabumetone Synthesis

Precursor Compound Synthetic Method Resulting Intermediate/Product
6-Methoxy-2-naphthaldehyde Aldol Condensation 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
2-Halo-6-methoxynaphthalene Mizoroki-Heck Reaction 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
2-Acetyl-5-bromo-6-methoxynaphthalene (B1268540) Condensation with Alkyl Acetate 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one

Development of Chemical Probes for Biochemical Pathway Elucidation (focused on in vitro mechanistic studies)

There is no specific information in the reviewed literature detailing the use of this compound in the development of chemical probes for biochemical pathway elucidation. The design of chemical probes often involves modifying a known bioactive molecule to include a reporter tag (like a fluorophore or biotin) or a reactive group for affinity chromatography, allowing for the study of its biological targets and mechanisms of action. While derivatives of related compounds like Naproxen (B1676952) have been synthesized to explore their biological properties, the specific application of the this compound scaffold for creating such in vitro tools is not documented.

Integration into Novel Catalytic Systems as a Ligand or Precursor in Research

The scientific literature does not currently contain research detailing the integration of this compound into novel catalytic systems, either as a ligand or as a precursor to a ligand. Research into catalysis for the synthesis of related molecules, such as Nabumetone, has explored various systems, including palladium on hydrotalcite and ruthenium complexes for reductive C-C alkylation. researchgate.net However, the subject compound itself has not been identified as a component in these or other catalytic research applications.

Potential in Materials Science Research as a Monomer or Component in Specialty Polymers

An examination of current research in materials science and polymer chemistry indicates that this compound has not been investigated as a monomer or component in the synthesis of specialty polymers. The development of novel polymers often utilizes monomers with specific functional groups that can undergo polymerization reactions. While the naphthalene (B1677914) core is of interest in materials science for its thermal and optical properties, the specific structure of this compound has not been leveraged for this purpose in published studies.

Q & A

Basic: What are the established synthetic routes for 1-(6-Methoxynaphthalen-2-yl)propan-2-one, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation of 6-methoxynaphthalene with acetyl chloride or acetone derivatives. Key steps include:

  • Catalytic Conditions: Use of Lewis acids like ZnCl₂ (fused or in glacial acetic acid) to activate the aromatic ring for electrophilic substitution .
  • Solvent Optimization: Refluxing in aprotic solvents (e.g., dichloromethane) under anhydrous conditions minimizes side reactions.
  • Post-Synthesis Purification: Column chromatography or recrystallization from ethanol improves purity.

Alternative routes include condensation reactions with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol-KOH mixtures to form α,β-unsaturated ketone intermediates, which are subsequently reduced .

Advanced: How can discrepancies in crystallographic data for derivatives of this compound be resolved using software like SHELXL?

Methodological Answer:
Crystallographic inconsistencies (e.g., twinning, disorder) in derivatives can be addressed via:

  • Twin Refinement: SHELXL’s TWIN and BASF commands handle twinned data by refining twin fractions and matrix parameters .
  • Restraints and Constraints: Apply geometric restraints (e.g., SADI, DFIX) to disordered regions (e.g., methoxy groups) to stabilize refinement .
  • Validation Tools: Use PLATON or Coot to validate hydrogen bonding and torsional angles against the Cambridge Structural Database (CSD) .
    For example, a derivative with a morpholine group (C18H21NO3) was refined to R = 0.054 using SHELXL, demonstrating robustness in handling monoclinic systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Ketone Identification: The carbonyl carbon (C=O) appears at ~205–210 ppm in ¹³C NMR .
    • Aromatic Signals: Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while naphthalene protons show splitting patterns (e.g., doublets at δ 7.2–8.1 ppm) .
  • X-Ray Diffraction (XRD): Determines absolute configuration. For example, a derivative (C18H21NO3) crystallized in P2₁ with unit cell parameters a = 9.5947 Å, b = 6.6293 Å, c = 12.340 Å, and β = 92.22° .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 299.36 confirms molecular weight .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock, Glide): Models binding to cyclooxygenase (COX) enzymes, leveraging structural analogs like naproxen (IC₅₀ ~10 µM for COX-2) .
  • QM/MM Simulations: Assess electronic effects of the methoxy group on binding affinity. The methoxy substituent enhances π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
  • MD Simulations (AMBER/GROMACS): Predict stability of protein-ligand complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

Basic: What are the key structural features of this compound that influence its reactivity?

Methodological Answer:

  • Methoxy Group (-OCH₃): Electron-donating effect activates the naphthalene ring at the 2-position, directing electrophilic substitution .
  • Propan-2-one Moiety: The ketone group serves as a hydrogen-bond acceptor, enhancing solubility in polar solvents (logP ~2.5) .
  • Planar Naphthalene Core: Facilitates π-stacking in biological systems (e.g., DNA intercalation) and solid-state packing (e.g., herringbone motifs in XRD) .

Advanced: How do structural modifications at the propan-2-one moiety affect biological activity?

Methodological Answer:

  • Ketone Reduction to Alcohol: Derivatives like 3-(6-methoxynaphthalen-2-yl)propan-2-ol show reduced anti-inflammatory activity (IC₅₀ >50 µM vs. naproxen’s IC₅₀ ~5 µM) due to loss of H-bonding .
  • α-Substitution: Introducing methyl groups (e.g., 2,2-dimethylpropan-1-one) increases steric hindrance, reducing COX-2 selectivity (COX-2/COX-1 ratio drops from 10:1 to 2:1) .
  • Hybrid Derivatives: Morpholine-substituted analogs (e.g., C18H21NO3) exhibit dual COX/LOX inhibition, with in vivo ED₅₀ ~25 mg/kg in rat models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.